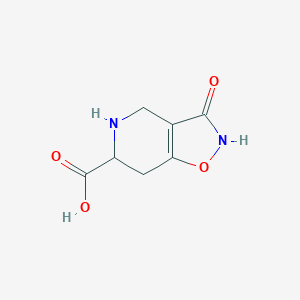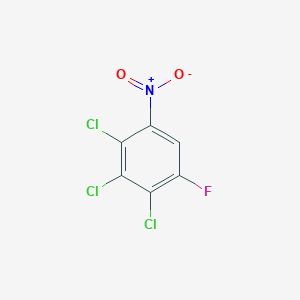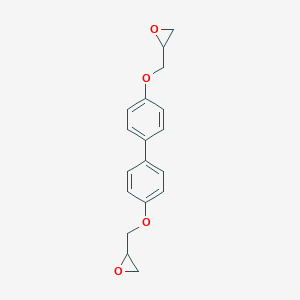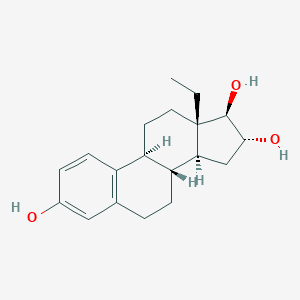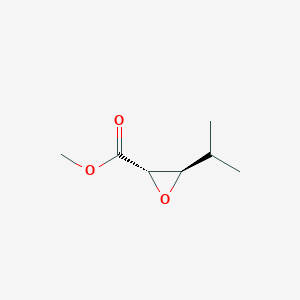
Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate, also known as methyl (S)-(-)-3-(2-methoxy-2-oxoethyl)oxirane-2-carboxylate, is a chiral epoxide compound that has gained significant attention in scientific research due to its potential applications in organic synthesis and as a building block for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate is not well understood. However, it is believed to act as a chiral epoxide, which can react with a variety of nucleophiles to form new compounds. This reaction can be used in organic synthesis to produce chiral compounds with high enantiomeric purity.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate. However, studies have shown that this compound can be toxic to cells at high concentrations and may cause DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate in lab experiments is its ability to act as a chiral epoxide, which can be used to produce chiral compounds with high enantiomeric purity. However, one of the main limitations of this compound is its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate in scientific research. One potential area is the development of new synthetic routes for the production of this compound. Another area of interest is the use of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate as a catalyst in organic synthesis reactions. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate can be synthesized using a variety of methods, including asymmetric epoxidation, diastereoselective epoxidation, and Sharpless epoxidation. One of the most common methods involves the use of Sharpless epoxidation, which involves the reaction of an alkene with a chiral catalyst to produce a chiral epoxide. The resulting product is then hydrolyzed to obtain Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate has been widely used in scientific research as a building block for the synthesis of biologically active compounds. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, this compound has shown potential as a catalyst in organic synthesis reactions.
Propiedades
Número CAS |
100939-33-1 |
|---|---|
Nombre del producto |
Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4(2)5-6(10-5)7(8)9-3/h4-6H,1-3H3/t5-,6+/m1/s1 |
Clave InChI |
JXQRMKFKECKIRE-RITPCOANSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@H](O1)C(=O)OC |
SMILES |
CC(C)C1C(O1)C(=O)OC |
SMILES canónico |
CC(C)C1C(O1)C(=O)OC |
Sinónimos |
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




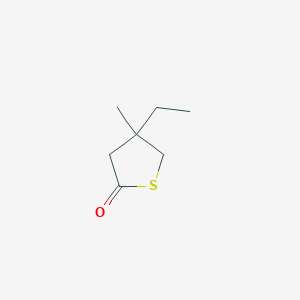
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)

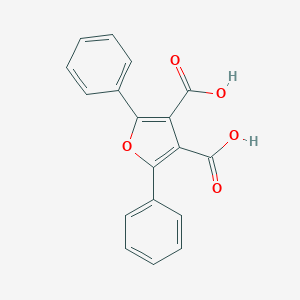
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
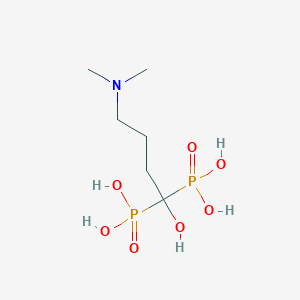
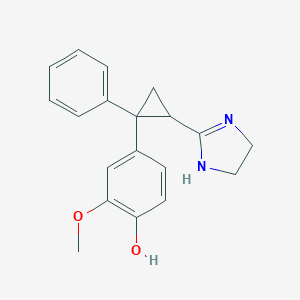
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

